molecular formula C21H18O5 B3475111 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B3475111
M. Wt: 350.4 g/mol
InChI Key: DYQQVBLYLLVSDE-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a cyclopropanecarboxylate moiety attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of Meldrum’s acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is unique due to its combination of a chromen-2-one core with a cyclopropanecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-12-18(25-21(23)14-3-4-14)10-9-16-17(11-19(22)26-20(12)16)13-5-7-15(24-2)8-6-13/h5-11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQQVBLYLLVSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
Reactant of Route 5
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
Reactant of Route 6
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

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